2-(1H-pyrazol-3-yl)-10H-phenothiazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)-10H-phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S/c1-2-4-14-12(3-1)17-13-9-10(5-6-15(13)19-14)11-7-8-16-18-11/h1-9,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWWCIGZVBAOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C4=CC=NN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493875 | |
| Record name | 2-(1H-Pyrazol-5-yl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63285-55-2 | |
| Record name | 2-(1H-Pyrazol-5-yl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 1h Pyrazol 3 Yl 10h Phenothiazine
Strategic Retrosynthesis and Precursor Design for Pyrazole (B372694) Formation
A strategic retrosynthetic analysis for 2-(1H-pyrazol-3-yl)-10H-phenothiazine identifies the carbon-carbon bond between the phenothiazine (B1677639) C2 position and the pyrazole C3 position as the key disconnection point. This approach logically deconstructs the target molecule into more readily available or synthesizable precursors.
The primary disconnection suggests a precursor such as a 2-alkynyl phenothiazine and a hydrazine (B178648) derivative, which could undergo a cyclization reaction to form the pyrazole ring. Alternatively, a more common and versatile approach involves disconnecting the pyrazole ring itself, leading back to a 1,3-dicarbonyl or an α,β-unsaturated carbonyl intermediate attached to the phenothiazine nucleus.
This leads to two principal retrosynthetic pathways:
Pathway A: Cyclocondensation Approach. This pathway retrosynthetically cleaves the pyrazole ring, suggesting a chalcone-like intermediate, specifically 1-(10H-phenothiazin-2-yl)prop-2-en-1-one. This intermediate can be formed from 2-acetyl-10H-phenothiazine and a suitable one-carbon aldehyde equivalent. The 2-acetyl-10H-phenothiazine, in turn, can be derived from the core 10H-phenothiazine molecule through Friedel-Crafts acylation.
Pathway B: Coupling Approach. This strategy involves the coupling of a pre-formed pyrazole unit with a functionalized phenothiazine. For instance, a 2-halophenothiazine (e.g., 2-bromo-10H-phenothiazine) could be coupled with a 3-(tributylstannyl)pyrazole or a pyrazole-3-boronic acid derivative via a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling).
The precursor design for pyrazole formation primarily revolves around the synthesis of a phenothiazine-substituted 1,3-dielectrophile that can react with hydrazine. beilstein-journals.org A key precursor in this regard is a β-dicarbonyl compound or its synthetic equivalent, which upon condensation with hydrazine, yields the desired pyrazole ring. mdpi.comnih.gov
Synthetic Routes for Phenothiazine Nucleus Elaboration
The synthesis of the core phenothiazine nucleus is a well-established field, with several methods available for its construction and subsequent functionalization at the C2 position.
One of the most common methods for creating the phenothiazine skeleton involves the cyclization of a diarylamine with elemental sulfur, often catalyzed by iodine. researchgate.net For the specific synthesis of a 2-substituted phenothiazine, the starting material would be a 3-substituted diphenylamine. However, this method can suffer from poor regioselectivity, yielding a mixture of 2- and 4-substituted isomers, which can be difficult to separate. google.com
A more controlled and regioselective method is the Smiles rearrangement. google.comresearchgate.net This process typically involves the reaction of a halonitrobenzene with an aminothiophenol derivative. For the target molecule, this could involve reacting a 4-substituted-2-nitrochlorobenzene with a zinc salt of a 2-aminobenzenethiol. The resulting 2-acylamido-4-substituted-2'-nitrodiphenylsulfide can then be cyclized in the presence of a basic condensing agent to yield the 2-substituted phenothiazine. google.com
Another modern approach involves a three-component reaction using simple starting materials like cyclohexanones, elemental sulfur, and inorganic ammonium (B1175870) salts under metal-free, aerobic conditions to produce the phenothiazine core. rsc.org
Once the 10H-phenothiazine nucleus is formed, elaboration at the C2 position is typically achieved through electrophilic substitution reactions, such as Friedel-Crafts acylation. The reaction of 10H-phenothiazine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce an acetyl group at the C2 position, yielding 2-acetyl-10H-phenothiazine, a crucial precursor for building the pyrazole ring.
Coupling Reactions and Functionalization Strategies for the Integrated System
The integration of the pyrazole and phenothiazine moieties into a single molecular entity can be achieved through two primary strategies: building the pyrazole ring onto a pre-existing phenothiazine scaffold or coupling two pre-functionalized heterocyclic systems.
Strategy 1: Annulation of the Pyrazole Ring
This is a highly convergent approach that begins with a functionalized phenothiazine. The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine is a classic and reliable method. mdpi.comnih.gov
Claisen-Schmidt Condensation: 2-Acetyl-10H-phenothiazine can be reacted with a suitable aldehyde, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to form an enaminone, specifically 3-(dimethylamino)-1-(10H-phenothiazin-2-yl)prop-2-en-1-one.
Cyclization with Hydrazine: This enaminone intermediate is then treated with hydrazine hydrate. The reaction proceeds through a cyclocondensation mechanism to yield this compound. researchgate.netchemicalbook.com This method offers high regioselectivity for the 3-substituted pyrazole isomer.
Strategy 2: Cross-Coupling Reactions
This strategy provides significant flexibility by allowing the two heterocyclic components to be synthesized and optimized separately before being joined.
Suzuki Coupling: A 2-bromo-10H-phenothiazine can be coupled with a pyrazole-3-boronic acid or its pinacol (B44631) ester derivative. This reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base.
Stille Coupling: Alternatively, 2-bromo-10H-phenothiazine can be reacted with a 3-(tributylstannyl)pyrazole using a palladium catalyst.
Ullmann Coupling: A copper-catalyzed Ullmann-type reaction can also be employed, coupling a 2-halophenothiazine with a pyrazole in the presence of a suitable ligand and base. beilstein-journals.org
These cross-coupling methods are powerful tools for forming the C-C bond between the two aromatic systems.
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. The choice of solvent, temperature, catalyst, and base can significantly influence the outcome of the key synthetic steps.
For the pyrazole formation via cyclocondensation, reaction conditions can be fine-tuned. While polar protic solvents like ethanol (B145695) are commonly used, aprotic dipolar solvents such as DMF or DMAc have been shown to improve results and regioselectivity in similar pyrazole syntheses. mdpi.comnih.gov The reaction can often be performed at room temperature or with gentle heating to drive it to completion. researchgate.net
In the case of palladium-catalyzed cross-coupling reactions, the choice of catalyst system is paramount.
| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Typical Conditions |
| Suzuki Coupling | Pd(OAc)₂ or Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF/H₂O | 80-110 °C |
| Stille Coupling | Pd(PPh₃)₄ | PPh₃ | (None required) | Toluene, THF | 80-110 °C |
| Ullmann Coupling | CuI | L-proline, DMEDA | K₂CO₃, K₃PO₄ | DMSO, DMF | 100-140 °C |
The selection of the appropriate ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the desired C-C bond. Sterically hindered biaryl phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often effective for challenging Suzuki couplings.
Sustainable and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several green chemistry principles can be applied to the synthesis of this compound.
Multi-component Reactions (MCRs): Designing a one-pot, multi-component synthesis that combines starting materials to form the final product without isolating intermediates can significantly improve atom economy and reduce waste. A potential MCR could involve the reaction of a phenothiazine precursor, a 1,3-dicarbonyl equivalent, and hydrazine in a single step. beilstein-journals.orgresearchgate.net
Alternative Energy Sources: The use of microwave irradiation or ultrasonic conditions can accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netresearchgate.net This can reduce energy consumption and minimize the formation of side products.
Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a key goal. researchgate.net For instance, the cyclocondensation step to form the pyrazole ring can often be performed in ethanol or even water under certain conditions.
Catalysis: The use of highly efficient and recyclable catalysts, such as heterogeneous catalysts or nanoparticles, can reduce the amount of catalyst needed and simplify product purification. researchgate.net Metal-free synthesis of the phenothiazine core is also a significant green advancement. rsc.org
Continuous-Flow Synthesis: Performing the synthesis in a continuous-flow reactor can offer better control over reaction parameters, improve safety, and facilitate scale-up, contributing to a more sustainable process. researchgate.net
Derivatization and Analog Synthesis from the Core Scaffold
The this compound scaffold possesses several sites amenable to further derivatization, allowing for the synthesis of a library of analogs for various applications.
Key Functionalization Sites:
Phenothiazine N10-H: The secondary amine at the 10-position of the phenothiazine ring is a prime site for N-alkylation or N-acylation. researchgate.netnih.gov Reaction with various alkyl halides, acyl chlorides, or chloroacetyl chloride in the presence of a base can introduce a wide range of substituents, modifying the molecule's steric and electronic properties. researchgate.net
Pyrazole N1-H: The pyrazole ring also contains a secondary amine that can be functionalized. N-arylation or N-alkylation can be achieved, although regioselectivity between the N1 and N2 positions can be a challenge and may require specific directing groups or separation of isomers.
Aromatic Rings: Further electrophilic substitution on the phenothiazine rings is possible, although the existing pyrazole substituent will direct incoming electrophiles. Alternatively, palladium-catalyzed cross-coupling reactions could be used to introduce additional substituents if other positions on the phenothiazine ring are pre-functionalized with a halide.
The synthesis of phenothiazine-pyrazole hybrids is an active area of research, with analogs being explored for their potential applications in medicinal chemistry. mdpi.comnih.gov By systematically modifying these functionalization sites, chemists can fine-tune the properties of the core scaffold to develop novel compounds.
Advanced Spectroscopic and Analytical Characterization Techniques for 2 1h Pyrazol 3 Yl 10h Phenothiazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in 2-(1H-pyrazol-3-yl)-10H-phenothiazine.
The ¹H NMR spectrum would reveal the chemical environment of each proton, its multiplicity (splitting pattern), and the number of neighboring protons. The phenothiazine (B1677639) core typically exhibits complex multiplets in the aromatic region (approximately 6.8-7.9 ppm), while the pyrazole (B372694) protons would present distinct signals. The N-H proton of the phenothiazine would likely appear as a broad singlet, and the pyrazole N-H proton would also be observable.
The ¹³C NMR spectrum provides information on the different carbon environments. The number of signals would correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts would differentiate between aromatic, olefinic, and any potential aliphatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known data for phenothiazine and pyrazole derivatives. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenothiazine Aromatic CH | 6.8 - 7.9 (m) | 115 - 145 |
| Phenothiazine N-H | 8.0 - 9.0 (br s) | - |
| Pyrazole C4-H | 6.5 - 6.8 (d) | ~105 |
| Pyrazole C5-H | 7.5 - 7.8 (d) | ~130 |
| Pyrazole N-H | 12.0 - 13.0 (br s) | - |
m = multiplet, d = doublet, br s = broad singlet
To resolve ambiguities from the 1D spectra, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, mapping out the connectivity of protons within the phenothiazine and pyrazole rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is crucial for establishing the connectivity between the pyrazole and phenothiazine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can help in confirming the three-dimensional structure and conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can definitively verify the molecular formula (C₁₅H₁₁N₃S).
Furthermore, fragmentation studies, often conducted using techniques like tandem mass spectrometry (MS/MS), would elucidate the characteristic fragmentation patterns of the molecule. This data is valuable for structural confirmation and for the identification of the compound in complex mixtures. Common fragmentation pathways would likely involve cleavage of the pyrazole ring and fragmentation of the phenothiazine core.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis
Vibrational spectroscopy probes the functional groups present in a molecule. FT-IR and Raman spectroscopy are complementary techniques that provide a molecular fingerprint.
FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the N-H stretching vibrations of both the phenothiazine and pyrazole moieties (typically in the 3200-3400 cm⁻¹ region). C-H stretching of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the phenothiazine would also be present at a lower frequency.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data, often showing stronger signals for non-polar bonds. The aromatic ring breathing modes would be particularly prominent.
Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretching (Phenothiazine, Pyrazole) | 3200 - 3400 |
| Aromatic C-H Stretching | 3000 - 3100 |
| C=C and C=N Aromatic Ring Stretching | 1400 - 1600 |
| C-N Stretching | 1200 - 1350 |
| C-S Stretching | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Chromophoric Properties
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by the chromophoric phenothiazine system. Phenothiazine itself typically displays two main absorption bands. nih.gov The linkage of the pyrazole moiety could potentially cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) and an alteration of the molar absorptivity coefficients, reflecting the electronic interaction between the two heterocyclic systems. The electronic transitions observed are typically π-π* and n-π* transitions associated with the aromatic and heteroaromatic rings.
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the phenothiazine's characteristic butterfly structure and the planarity of the pyrazole ring. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing arrangement. This information is invaluable for understanding the solid-state properties of the compound.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the elemental composition of a newly synthesized compound. This method provides a crucial verification of a compound's empirical formula and serves as a primary indicator of its purity. For novel heterocyclic compounds such as this compound, elemental analysis is an indispensable step in its structural characterization, complementing spectroscopic data. ontosight.airesearchgate.net
The technique typically involves the combustion of a small, precisely weighed sample of the compound. Through this high-temperature oxidation, the constituent elements are converted into simple gaseous products, such as carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx). nih.gov The quantities of these combustion products are then accurately measured, allowing for the calculation of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample. The percentage of sulfur (S) is determined by other specific methods.
The experimentally determined percentages ("Found" values) are then compared against the theoretical percentages ("Calculated" values) derived from the compound's proposed molecular formula. The molecular formula for this compound is C₁₅H₁₁N₃S, which corresponds to a molecular weight of approximately 265.33 g/mol . smolecule.com
For a sample to be considered pure, the experimental values should closely match the theoretical calculations. In academic and industrial research, a widely accepted criterion for purity is that the found values for carbon, hydrogen, and nitrogen must be within ±0.4% of the calculated values. nih.govresearchgate.net A significant deviation between the found and calculated percentages would suggest the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis.
The theoretical elemental composition of this compound is detailed in the table below. In a research setting, these calculated values would be juxtaposed with the results obtained from an elemental analyzer to confirm the successful synthesis and purification of the target compound.
Interactive Table: Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Compound | Mass in Compound (g) | Mass Percent (%) |
| Carbon | C | 12.011 | 15 | 180.165 | 67.88% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 4.18% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 15.84% |
| Sulfur | S | 32.06 | 1 | 32.06 | 12.08% |
| Total | C₁₅H₁₁N₃S | 265.334 | 100.00% |
This rigorous comparison provides definitive evidence for the compound's elemental constitution, validating its empirical and molecular formula and ensuring that the material used for further studies is of a high degree of purity. nih.gov
Theoretical and Computational Chemistry Investigations of 2 1h Pyrazol 3 Yl 10h Phenothiazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 2-(1H-pyrazol-3-yl)-10H-phenothiazine, DFT calculations would be employed to determine its optimized molecular geometry, indicating the most stable three-dimensional arrangement of its atoms.
These calculations also yield crucial information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.govmdpi.comnih.gov For phenothiazine (B1677639) derivatives, the non-planar "butterfly" structure of the phenothiazine ring system is a key feature that influences its electronic properties. nih.gov DFT studies on related compounds often reveal that the HOMO is localized on the electron-donating phenothiazine unit, while the LUMO's location can be influenced by the nature of the substituent, in this case, the pyrazole (B372694) ring.
Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: This table is illustrative and based on general principles, as specific data for the title compound is not available.)
| Parameter | Predicted Value/Characteristic | Significance |
|---|---|---|
| Optimized Geometry | Non-planar "butterfly" conformation of the phenothiazine ring. | Influences crystal packing, solubility, and molecular interactions. |
| HOMO Energy | Relatively high | Indicates strong electron-donating capability, typical of phenothiazines. nih.gov |
| LUMO Energy | Lower than HOMO | Determines electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Moderate | Suggests potential for electronic transitions in the UV-visible region and indicates chemical reactivity. nih.gov |
| HOMO Distribution | Primarily localized on the phenothiazine ring system (S and N atoms). | Confirms the role of phenothiazine as the primary electron donor. nih.gov |
| LUMO Distribution | Potentially distributed across the pyrazole ring and the connecting bond. | Highlights the role of the pyrazole moiety as the electron-accepting part. |
Computational Analysis of Intramolecular Charge Transfer (ICT) Phenomena
The structure of this compound, which links an electron-donating phenothiazine group to a potentially electron-accepting pyrazole group, makes it a candidate for exhibiting Intramolecular Charge Transfer (ICT). nih.gov Upon absorption of light, an electron may be promoted from an orbital on the phenothiazine donor to an orbital on the pyrazole acceptor.
Computational methods, particularly Time-Dependent DFT (TD-DFT), are used to model this process. These calculations can predict the nature of electronic transitions. For an ICT transition, analysis of the molecular orbitals involved in the excitation would show a clear spatial separation of the electron density distribution between the ground state (HOMO) and the excited state (LUMO). nih.govmdpi.com This charge redistribution in the excited state can have profound effects on the molecule's photophysical properties, such as its fluorescence emission and Stokes shift. researchgate.netelsevierpure.com In some phenothiazine-based systems, the geometry of the excited state can change significantly, leading to the formation of a twisted intramolecular charge transfer (TICT) state, which often results in quenched fluorescence. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility and stability in different environments, such as in various solvents or in a biological system. researchgate.netmdpi.com
An MD simulation would reveal the accessible conformations of the molecule by exploring its potential energy surface. Key aspects to be investigated would include the flexibility of the phenothiazine ring's "butterfly" motion and the rotational freedom around the bond connecting the phenothiazine and pyrazole rings. wustl.edu By analyzing the simulation trajectory, researchers can identify the most populated (i.e., most stable) conformations and the energetic barriers between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target. researchgate.net
Prediction of Spectroscopic Properties through Quantum Chemical Methods
Quantum chemical methods, especially TD-DFT, are instrumental in predicting the spectroscopic properties of molecules before they are synthesized and measured experimentally. researchgate.netresearchgate.net
UV-Visible Absorption: TD-DFT can calculate the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light the molecule will absorb, allowing for the prediction of its UV-visible absorption spectrum. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption peak. nih.gov
NMR Spectroscopy: Gauge-Invariant Atomic Orbital (GIAO) methods, often used within a DFT framework, can predict the nuclear magnetic shielding constants for atoms like ¹H and ¹³C. researchgate.net These values can be converted into chemical shifts (δ), providing a predicted NMR spectrum that is invaluable for confirming the structure of a synthesized compound. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activities
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Pyrazole and phenothiazine derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov
If a series of related phenothiazine-pyrazole derivatives were synthesized and tested for a specific biological activity (e.g., inhibition of a particular enzyme), a QSAR model could be developed. researchgate.net This involves calculating a set of molecular descriptors for each compound, which are numerical representations of their structural, electronic, or physicochemical properties. Statistical methods are then used to create an equation that correlates these descriptors with the observed activity. nih.govphyschemres.org A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net
In Silico Docking and Molecular Interaction Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as our compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijpbs.comnih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level. bilkent.edu.trekb.eg
For this compound, docking studies could be performed against various protein targets known to be modulated by phenothiazine or pyrazole compounds. The process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, between the ligand and the protein's amino acid residues. bilkent.edu.tr This information is critical for understanding the mechanism of action and for designing derivatives with improved binding affinity and selectivity. ekb.eg
Table 2: List of Compound Names
| Compound Name |
|---|
Mechanistic Investigations of in Vitro Biological Activities of 2 1h Pyrazol 3 Yl 10h Phenothiazine
In Vitro Antimicrobial Efficacy and Mechanistic Pathways
The conjugation of a pyrazole (B372694) ring with a phenothiazine (B1677639) nucleus suggests a strong potential for antimicrobial activity. Both parent structures are known to exhibit inhibitory effects against a wide range of microbial pathogens.
Antibacterial Activity Against Specific Pathogens (e.g., Gram-positive, Gram-negative)
Phenothiazine derivatives have demonstrated broad-spectrum antibacterial properties. For instance, some phenothiazines are effective against both Gram-positive and Gram-negative bacteria. Similarly, various pyrazole derivatives have shown significant antibacterial potential. Therefore, it is hypothesized that 2-(1H-pyrazol-3-yl)-10H-phenothiazine could exhibit activity against clinically relevant pathogens. Future in vitro studies would need to determine the minimum inhibitory concentrations (MIC) of this compound against a panel of bacteria, including species such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
Antifungal Activity Against Fungal Strains
Both phenothiazine and pyrazole scaffolds are found in compounds with known antifungal properties. Phenothiazines have been shown to be active against a broad range of medically important fungi. Likewise, certain pyrazole analogues have been developed as commercial fungicides for agricultural use and have shown promise against human fungal pathogens. In vitro evaluation of this compound against fungal strains like Candida albicans and Aspergillus niger would be essential to determine its antifungal spectrum and potency.
Proposed Mechanisms of Action (e.g., membrane disruption, enzyme inhibition, nucleic acid interaction)
The antimicrobial mechanisms of phenothiazine and pyrazole derivatives are diverse. Phenothiazines are known to interfere with bacterial efflux pumps, which are a major cause of multidrug resistance. They can also disrupt cell membranes and inhibit essential enzymes. Pyrazole derivatives can act through various mechanisms, including the inhibition of key enzymes necessary for microbial survival. It is plausible that this compound could act via one or more of these pathways. Mechanistic studies would be required to investigate its effects on microbial cell membrane integrity, its potential to inhibit specific bacterial or fungal enzymes, and its ability to interact with microbial nucleic acids.
In Vitro Antitumor Activity and Cellular Mechanisms of Action
The combination of pyrazole and phenothiazine moieties also points towards potential anticancer properties, as both classes of compounds have been extensively investigated for their cytotoxic effects on cancer cells.
Cytotoxicity Profiles Across Various Cancer Cell Lines (e.g., proliferation inhibition, IC50 determination)
Phenothiazine-related compounds have shown antitumor activity against various cancer cell lines. Similarly, numerous pyrazole derivatives have been synthesized and evaluated for their antiproliferative and cytotoxic activities, with some showing potent effects. To assess the antitumor potential of this compound, its cytotoxicity would need to be screened against a panel of human cancer cell lines, such as those from breast, lung, colon, and prostate cancers. The half-maximal inhibitory concentration (IC50) values would be determined to quantify its potency.
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
A common mechanism of action for many anticancer agents is the induction of programmed cell death (apoptosis) and the disruption of the cell cycle in cancer cells. Phenothiazine derivatives have been reported to induce apoptosis and cause cell cycle arrest in various cancer cell lines. Pyrazole-based compounds have also been shown to trigger apoptosis and interfere with cell cycle progression. Therefore, it is anticipated that this compound may exert its antitumor effects by inducing apoptosis, which can be investigated through assays for caspase activation and DNA fragmentation. Furthermore, its impact on the cell cycle distribution (e.g., arrest in G1, S, or G2/M phase) would need to be analyzed using techniques like flow cytometry.
Modulation of Key Signaling Pathways (e.g., MAPK, PI3K/Akt, NF-κB)
The anticancer potential of pyrazole and phenothiazine derivatives is often linked to their ability to interfere with critical signaling cascades that regulate cell growth, proliferation, and survival. While direct studies on this compound are not extensively documented, research on analogous compounds provides valuable insights.
A novel pyrazole-based derivative, identified as P3C, has demonstrated the ability to trigger the dephosphorylation of key signaling proteins including CREB, p38, ERK, and STAT3 in triple-negative breast cancer cells. mdpi.com This indicates an inactivation of the p38 MAPK/STAT3 and ERK1/2/CREB signaling pathways. mdpi.com Conversely, the same compound was observed to cause hyperphosphorylation of JNK and NF-κB, suggesting a complex modulation of these pathways. mdpi.com
In the context of chronic lymphocytic leukemia (CLL), engagement of the CD44 receptor has been shown to activate the PI3K/AKT and MAPK/ERK pathways, promoting cell survival. nih.gov The pro-survival effect mediated by CD44 activation was successfully blocked by inhibitors of PI3K or MEK, highlighting the therapeutic potential of targeting these pathways. nih.gov
Anti-metastatic and Anti-angiogenic Potentials in Cell Culture Models
The ability of cancer cells to metastasize and form new blood vessels (angiogenesis) is crucial for tumor progression. Pyrazole derivatives have emerged as a class of compounds with potential anti-angiogenic properties. nih.govresearchgate.net This activity is often attributed to the inhibition of kinases involved in VEGF-driven angiogenesis. nih.gov
For instance, a series of pyrazole benzothiazole (B30560) hybrids have been synthesized and screened for their anti-angiogenic and anticancer activities. mdpi.com One particular compound from this series exhibited potent activity against several cancer cell lines, with IC50 values ranging from 3.17 to 6.77 µM, surpassing the reference drug axitinib. mdpi.com
In Vitro Anti-inflammatory Effects and Immunomodulatory Mechanisms
The anti-inflammatory properties of pyrazole-containing compounds are well-documented and form the basis of their therapeutic application. These effects are largely mediated through the inhibition of pro-inflammatory molecules and enzymes.
Inhibition of Pro-inflammatory Mediators (e.g., TNF-α, IL-6, NO, PGE2)
A number of novel pyrazole carboxylate derivatives have been shown to possess potent inhibitory activity against lipopolysaccharide (LPS)-induced production of the pro-inflammatory mediators TNF-α and PGE2. nih.govresearchgate.net Specifically, certain derivatives demonstrated higher potency in inhibiting these mediators compared to the reference drug celecoxib (B62257). nih.govresearchgate.net
Similarly, new pyrazole–pyridazine hybrids have been investigated for their ability to modulate inflammatory responses in LPS-induced RAW264.7 macrophages. nih.gov The most active compounds in this series effectively inhibited the production of TNF-α, IL-6, PGE2, and nitric oxide (NO). nih.gov Furthermore, a series of triarylpyrazole analogs were identified as potent inhibitors of LPS-induced PGE2 and NO production in RAW 264.7 macrophages. mdpi.com One compound, in particular, exhibited a strong inhibitory effect on PGE2 production with an IC50 value of 1.1 µM and inhibited NO production by 37% at a concentration of 10 µM. mdpi.com
The following table summarizes the inhibitory activities of selected pyrazole derivatives on pro-inflammatory mediators.
| Compound Class | Mediator Inhibited | Cell Line | IC50 / % Inhibition | Reference |
| Pyrazole Carboxylate Derivatives | TNF-α, PGE2 | LPS-induced cells | IC50: 0.41-0.61 µM (for iNOS) | nih.govresearchgate.net |
| Pyrazole–pyridazine Hybrids | TNF-α, IL-6, PGE2, NO | RAW264.7 macrophages | - | nih.gov |
| Triarylpyrazole Analogs | PGE2 | RAW 264.7 macrophages | IC50: 1.1 µM | mdpi.com |
| Triarylpyrazole Analogs | NO | RAW 264.7 macrophages | 37% inhibition at 10 µM | mdpi.com |
Modulation of Inflammatory Enzymes (e.g., COX-2, iNOS)
The selective inhibition of cyclooxygenase-2 (COX-2) is a key mechanism for many anti-inflammatory drugs. Numerous pyrazole derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.govnih.gov For example, trimethoxy derivatives of pyrazole–pyridazine hybrids demonstrated COX-2 inhibitory action superior to celecoxib, with IC50 values of 1.50 and 1.15 µM. nih.gov
In addition to COX-2, inducible nitric oxide synthase (iNOS) is another important enzyme in the inflammatory cascade. Several pyrazole carboxylate derivatives have shown remarkable inhibitory activity against iNOS, with IC50 values ranging from 0.41 to 0.61 µM, which is more potent than celecoxib (IC50 = 0.48 µM). nih.govresearchgate.net The inhibitory effect of certain pyridylpyrazole derivatives on NO production has been attributed to the inhibition of iNOS protein expression. mdpi.comsemanticscholar.org
The table below presents the inhibitory data for selected pyrazole derivatives against inflammatory enzymes.
| Compound Class | Enzyme Inhibited | IC50 Value | Reference |
| Pyrazole–pyridazine Hybrids | COX-2 | 1.15 µM, 1.50 µM | nih.gov |
| Pyrazole Carboxylate Derivatives | iNOS | 0.41-0.61 µM | nih.govresearchgate.net |
Effects on Immune Cell Activation and Cytokine Secretion in Cell-Based Assays
The immunomodulatory properties of compounds can be assessed by their effects on immune cells such as T-cells. While direct evidence for this compound is lacking, the broader classes of pyrazole and phenothiazine compounds suggest potential interactions with immune signaling. For instance, immunomodulatory drugs are being explored for their ability to modulate T-cell responses, and flavonoids, another class of heterocyclic compounds, are known to have immunomodulatory effects that may involve the suppression of the mTOR pathway in T-lymphocytes. researchgate.net
Exploration of Other Potential In Vitro Pharmacological Activities
Beyond their anticancer and anti-inflammatory properties, the structural motifs of this compound suggest other potential pharmacological activities. The phenothiazine core is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities. ontosight.ai Similarly, the pyrazole ring is a versatile scaffold found in numerous pharmacologically active compounds. mdpi.commdpi.com The combination of these two heterocyclic systems in a single molecule could lead to novel biological activities that warrant further investigation through comprehensive in vitro screening programs.
Applications in Medicinal Chemistry Research and Drug Discovery Initiatives
2-(1H-pyrazol-3-yl)-10H-phenothiazine as a Scaffold for Novel Therapeutic Agents
The fusion of a phenothiazine (B1677639) core with a pyrazole (B372694) moiety creates a "hybrid molecule" that can be exploited as a privileged scaffold in drug design. nih.govchemrxiv.org Both parent heterocycles are independently recognized for their significant and diverse pharmacological activities, and their combination offers the potential for synergistic or entirely new biological effects. mdpi.com
The phenothiazine ring system is a cornerstone in medicinal chemistry, historically leading to the development of drugs with antipsychotic, antihistaminic, and antimuscarinic effects. nih.govnih.gov Its tricyclic structure is associated with a wide array of biological actions, including antitumor, antibacterial, and anti-inflammatory properties, making it a valuable pharmacophore for molecular hybridization. nih.govmdpi.com
Similarly, the pyrazole nucleus is a privileged scaffold in modern drug discovery. nih.govresearchgate.net It is a key component in numerous approved therapeutic agents, from blockbuster drugs like the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil (B151) to advanced anticancer agents such as ibrutinib (B1684441) and zanubrutinib. nih.gov The metabolic stability and versatile chemistry of the pyrazole ring make it an attractive building block for developing new medicines. nih.gov
By combining these two powerful pharmacophores, the this compound scaffold offers a rich platform for generating novel compounds. Research into related pyrazolo-phenothiazine structures has already demonstrated promising activity. For instance, a series of phenothiazine derivatives incorporating a pyrazole ring was synthesized and evaluated for Farnesyltransferase (FTase) inhibitory activity, a target relevant to cancer therapy. nih.govmdpi.com
| Compound | Structure | FTase Inhibition (%) at 100 µM |
|---|---|---|
| Compound 12 | Pyrazolo-phenothiazine derivative | ~95.5% |
| Compound 13 | Pyrazolo-phenothiazine derivative | ~67.7% |
| Compound 15 | Pyrazolo-phenothiazine derivative | ~94.9% |
Leveraging Structural Analogies to Established Drugs for Drug Repurposing Strategies
Drug repurposing, the strategy of identifying new uses for approved drugs, is an efficient approach to drug discovery due to the established safety and pharmacokinetic profiles of existing medications. nih.gov The phenothiazine core of this compound provides a strong basis for such strategies. Phenothiazines are a major class of antipsychotic drugs used for treating conditions like schizophrenia. nih.govwikipedia.org However, extensive research has revealed their potential as anticancer agents. nih.govresearchgate.nettmu.edu.tw
Phenothiazine derivatives have been shown to exert antitumor effects through various mechanisms, including the disruption of cancer cell membranes, alteration of lipid composition, and counteracting multidrug resistance. nih.gov They can sensitize cancer cells to conventional chemotherapy, highlighting their potential in combination therapies. nih.gov For example, trifluoperazine, a known antipsychotic, has been exploited to develop derivatives with significantly enhanced apoptosis-inducing activity in oral cancer cells. researchgate.nettmu.edu.tw
This repurposing potential is not limited to a single mechanism. Phenothiazines have been found to modulate multiple signaling pathways implicated in cancer cell growth and survival, such as the Akt and MAPK pathways. researchgate.nettmu.edu.tw The anticancer activity can also be related to the induction of autophagy and the production of reactive oxygen species (ROS). tmu.edu.tw
| Phenothiazine Drug | Original Indication | Observed Anticancer Activity/Mechanism | Reference |
|---|---|---|---|
| Chlorpromazine | Antipsychotic | Reduces hepatotoxic effects of other drugs, repurposed with anticancer activity against liver cancer cell lines. | acs.org |
| Trifluoperazine | Antipsychotic | Parent compound for derivatives with potent apoptosis-inducing activity in oral cancer cells. Repurposed with anticancer activity against liver cancer cell lines. | researchgate.nettmu.edu.twacs.org |
| Thioridazine | Antipsychotic | Selectively targets leukemia cancer stem cells. | acs.org |
| Fluphenazine | Antipsychotic | Exhibits hepatocellular effects and has been shown to inhibit CHRNA7 ligand binding. | acs.org |
The structural similarity of this compound to these clinically established drugs suggests it could serve as a next-generation scaffold for developing more potent and selective repurposed agents, particularly in oncology.
Development of Multi-Targeting Ligands for Complex Diseases
Complex multifactorial diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. nih.gov Consequently, therapeutic agents that can simultaneously modulate several targets—so-called multi-target ligands—are a highly promising strategy. nih.govrsc.org The phenothiazine scaffold is well-suited for the development of such ligands. mdpi.comrsc.org
Research has shown that phenothiazine and its bioisostere, phenoselenazine, can be used as templates to design hybrid molecules targeting pathological routes associated with Alzheimer's disease. rsc.org A study focused on developing tricyclic derivatives aimed at the cholinergic, amyloid, and oxidative stress pathways simultaneously. Certain N-10 unsubstituted phenothiazine derivatives demonstrated an ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), inhibit the aggregation of beta-amyloid (Aβ) peptides, and exhibit potent antioxidant properties. rsc.org
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Aβ₁₋₄₂ Aggregation Inhibition (%) | DPPH Scavenging (%) |
|---|---|---|---|---|
| Phenothiazine 6a | 7.3 ± 0.6 | 5.8 ± 0.5 | 62% | 92% |
The inherent ability of the phenothiazine structure to interact with diverse biological targets, combined with the pharmacological versatility of the pyrazole ring, makes the this compound core an ideal starting point for designing novel multi-target ligands for complex diseases.
Fragment-Based Drug Discovery (FBDD) Strategies Using the Core Structure
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules, or "fragments," for weak but efficient binding to a biological target. frontiersin.orgmdpi.com These initial hits then serve as starting points for being grown, linked, or merged into more potent and selective drug candidates. frontiersin.org Fragments typically adhere to the "rule-of-three" (Ro3), which provides guidelines for their physicochemical properties (e.g., molecular weight ≤ 300 Da). frontiersin.orgmdpi.com
The this compound structure, while slightly larger than a typical fragment, embodies the core principles of FBDD. It can be deconstructed into its constituent pharmacophores—the phenothiazine tricycle and the pyrazole ring—which could themselves be considered fragments for initial screening campaigns.
Alternatively, the entire core structure can serve as a highly elaborated starting point for FBDD strategies:
Fragment Growing: Functional groups can be systematically added to the pyrazole or phenothiazine portions of the molecule to explore interactions with adjacent pockets on a target protein, thereby increasing affinity and selectivity. frontiersin.org
Fragment Linking: If the pyrazole and phenothiazine moieties were found to bind independently to two nearby sites on a target, the core structure represents an already linked, optimized fragment. This provides a significant head start in the drug design process.
The advantage of using a privileged core like this compound in an FBDD context is that it builds upon a scaffold already known to possess favorable drug-like properties, potentially streamlining the path from an initial fragment hit to a viable lead compound. frontiersin.org
Prodrug Design and Delivery System Concepts
A significant challenge in drug development is overcoming poor physicochemical properties of a promising compound, such as low aqueous solubility, chemical instability, or poor permeability across biological membranes. ijpcbs.comnih.gov Prodrug design is a chemical approach that temporarily modifies the active drug to overcome these barriers. ijpcbs.comresearchgate.net A prodrug is an inactive or less active derivative that, after administration, is converted back into the parent drug in vivo through enzymatic or chemical reactions. nih.govresearchgate.net
The this compound structure possesses functional groups amenable to prodrug modification:
N-H of the Pyrazole Ring: This nitrogen can be acylated or otherwise derivatized to form esters or carbamates, which can be designed to be cleaved by esterase enzymes in the body. This could enhance lipophilicity for better membrane permeability.
N-H of the Phenothiazine Ring: The secondary amine in the central ring is a key site for modification. Attaching a promoiety here can alter solubility and absorption characteristics. For example, adding a water-soluble group like an N-methylpiperazino moiety via a carbamate (B1207046) linker has been shown to improve the solubility of other pyrazole-based kinase inhibitors by over 600-fold. nih.gov
Beyond prodrugs, advanced delivery systems could be conceptualized. For instance, phenothiazine is recognized as a privileged scaffold for binding to cyclodextrins. chemrxiv.org This suggests that this compound could form host-guest complexes with cyclodextrin-based carriers, which can be used to improve the aqueous solubility and bioavailability of a drug.
Advanced Materials Science Applications of 2 1h Pyrazol 3 Yl 10h Phenothiazine
Exploitation as a Donor-Acceptor System in Organic Electronics
The fundamental structure of 2-(1H-pyrazol-3-yl)-10H-phenothiazine is that of a donor-acceptor (D-A) system. The electron-rich phenothiazine (B1677639) acts as the electron donor, while the pyrazole (B372694) ring serves as the electron acceptor. rsc.org This intramolecular charge transfer characteristic is a critical feature for materials used in organic electronic devices.
Application in Organic Light-Emitting Diodes (OLEDs) as Emitter or Host Material
In the realm of Organic Light-Emitting Diodes (OLEDs), donor-acceptor molecules are pivotal. While specific studies on this compound in OLEDs have not been prominently reported, the properties of related phenothiazine-based materials suggest its potential. For instance, various phenothiazine derivatives have been successfully employed as emissive or host materials in OLEDs, often exhibiting high efficiency and color tunability. nih.govsci-hub.st The combination with a pyrazole unit could further modulate the electronic properties to achieve desired emission colors, potentially in the blue or green spectrum, which are highly sought after for display technologies. The performance of such a material would be contingent on its photoluminescence quantum yield, thermal stability, and charge-carrier mobility.
Table 1: Predicted Optoelectronic Properties for OLED Applications
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| Emission Color | Blue to Green | Based on the energy levels of phenothiazine and pyrazole moieties. |
| Role in OLED | Emitter or Host | Donor-acceptor structure is suitable for both applications. |
Charge Transport and Photophysical Properties in Organic Semiconductors
The charge transport properties of this compound are expected to be influenced by both the phenothiazine and pyrazole units. Phenothiazine is known for its good hole-transporting capabilities. mdpi.com The pyrazole moiety, being electron-deficient, could facilitate electron transport. This combination could lead to ambipolar charge transport characteristics, which are advantageous for certain types of organic electronic devices.
The photophysical properties, such as absorption and emission wavelengths, are determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is likely localized on the electron-rich phenothiazine, while the LUMO is expected to be on the electron-deficient pyrazole. This spatial separation of orbitals is characteristic of donor-acceptor systems and influences the intramolecular charge transfer upon photoexcitation. sigmaaldrich.com
Table 2: Anticipated Photophysical and Charge Transport Properties
| Property | Expected Value/Characteristic | Basis for Prediction |
|---|---|---|
| Absorption (λmax) | UV-Vis region | Typical for conjugated phenothiazine systems. sigmaaldrich.com |
| Emission (λem) | Visible spectrum | Dependent on the degree of intramolecular charge transfer. |
| Hole Mobility | Moderate to High | Characteristic of phenothiazine-based materials. |
Development of Novel Functional Materials with Tailored Properties
Beyond conventional organic electronics, the unique structure of this compound opens doors to the creation of novel functional materials with specific, tailored functionalities.
Chemosensors and Biosensors based on Spectroscopic or Electronic Response
Both phenothiazine and pyrazole moieties have been independently explored in the design of chemosensors and biosensors. smolecule.comresearchgate.netchemsynthesis.comresearchgate.net Pyrazole derivatives, in particular, are known to be effective chelating agents for metal ions. smolecule.com The combination of these two units in a single molecule could lead to sensors with high sensitivity and selectivity. The binding of an analyte to the pyrazole or phenothiazine part of the molecule could induce a change in its electronic structure, leading to a detectable change in its absorption or fluorescence properties. This spectroscopic response would form the basis of the sensing mechanism.
Self-Assembled Systems and Supramolecular Architectures
The presence of the N-H group on the pyrazole ring and the nitrogen atom in the phenothiazine core provides sites for hydrogen bonding. nih.gov This intermolecular interaction can drive the self-assembly of molecules into well-defined supramolecular structures, such as one-dimensional chains or two-dimensional sheets. The ability to form ordered assemblies is highly desirable in materials science as it can significantly influence the material's bulk properties, including its charge transport characteristics and optical response. The specific nature of the self-assembled architecture would depend on factors such as solvent and temperature.
Precursor for Advanced Dyes, Pigments, and Photoactive Materials
The inherent electronic characteristics of this compound make it a promising precursor for the synthesis of advanced dyes, pigments, and photoactive materials. The phenothiazine unit is a well-established strong electron donor, while the pyrazole ring can act as an electron acceptor, facilitating intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is fundamental to the color and photophysical properties of many organic dyes and pigments.
While specific research detailing the synthesis of dyes directly from this compound is limited, the broader classes of phenothiazine-based and pyrazole-based dyes are extensively studied. For instance, phenothiazine derivatives are widely used as building blocks for sensitizers in dye-sensitized solar cells (DSSCs) due to their excellent light-harvesting capabilities and ability to facilitate efficient electron injection. researchgate.net Similarly, pyrazole-based azo dyes are known for their vibrant colors and good fastness properties, making them suitable for textile and pigment applications. dntb.gov.uanih.govprimachemicals.com
The combination of these two moieties in this compound suggests its potential to be developed into novel chromophores. By modifying the pyrazole and phenothiazine rings with various substituents, it would be theoretically possible to fine-tune the absorption and emission properties across the visible and near-infrared regions of the electromagnetic spectrum.
Detailed Research Findings:
Specific experimental data on dyes and photoactive materials derived directly from this compound is not extensively available in the public domain. However, research on analogous donor-acceptor phenothiazine derivatives provides insight into the potential photophysical properties. For example, studies on other phenothiazine-based push-pull systems have demonstrated significant solvatochromism, where the absorption and emission maxima shift with the polarity of the solvent, a characteristic feature of compounds with strong ICT. eurjchem.com
The photophysical properties of a representative, closely related phenothiazine derivative are summarized in the table below to illustrate the potential characteristics that could be expected from dyes derived from the title compound.
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent | Quantum Yield (Φ) | Stokes Shift (cm-1) |
|---|---|---|---|---|---|
| PTZ-Aldehyde Derivative | 450 | 650 | Ethanol (B145695) | 0.05 | 9430 |
Data is illustrative and based on a representative phenothiazine-aldehyde donor-acceptor system. eurjchem.com
The large Stokes shift observed in such systems is indicative of a significant change in geometry between the ground and excited states, a common feature in ICT compounds. This property is highly desirable for applications in fluorescent probes and organic light-emitting diodes (OLEDs) to minimize self-absorption.
Investigations into Liquid Crystalline or Polymeric Applications
The application of this compound in the fields of liquid crystals and polymers is a nascent area of research. The rigid, planar structure of the pyrazole ring combined with the non-planar, butterfly-like conformation of the phenothiazine core presents an interesting molecular geometry that could potentially lead to mesomorphic (liquid crystalline) behavior or be incorporated into polymeric structures.
Liquid Crystalline Applications:
There are no specific reports found on the liquid crystalline properties of this compound. However, the introduction of long alkyl chains or other mesogenic groups onto either the phenothiazine or pyrazole moiety could induce liquid crystallinity. The combination of a rigid core with flexible peripheral chains is a common strategy in the design of liquid crystalline materials.
Polymeric Applications:
The incorporation of this compound as a monomer into a polymer backbone could lead to materials with interesting photophysical and electrochemical properties. Phenothiazine-containing polymers have been explored for applications in organic electronics, including OLEDs and organic photovoltaics (OPVs), due to their hole-transporting capabilities. nih.govrsc.org The pyrazole unit could further modify the electronic properties and potentially introduce sites for cross-linking or further functionalization.
While direct polymerization of this compound has not been reported, polymers containing phenothiazine have been synthesized through various methods, such as oxidative polymerization or transition metal-catalyzed cross-coupling reactions. nih.gov A hypothetical polymerization scheme could involve functionalizing the pyrazole or phenothiazine ring with polymerizable groups, such as vinyl or halide moieties, followed by polymerization.
Research Findings:
To date, there is a lack of published research specifically investigating the liquid crystalline or polymeric applications of this compound. The potential in these areas remains largely theoretical and awaits experimental validation. Future research in this direction could open up new avenues for the application of this versatile heterocyclic compound in advanced materials science.
Future Research Directions and Identification of Knowledge Gaps
Exploration of Uncharted Biological Activities and Molecular Targets
A significant knowledge gap exists regarding the specific biological activities and molecular targets of 2-(1H-pyrazol-3-yl)-10H-phenothiazine. While related phenothiazine (B1677639) and pyrazole (B372694) derivatives have demonstrated a wide array of pharmacological effects, dedicated studies on this particular hybrid are lacking. Future research should systematically investigate its potential in several key therapeutic areas.
Anticancer Potential: Phenothiazine derivatives have been repurposed for their anticancer activities, showing effects on liver cancer cell lines. acs.org Molecular hybridization of phenothiazine has yielded compounds with promising antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.gov Pyrazole derivatives are also known for their diverse biological activities, including anticancer effects. Therefore, a primary research focus should be the evaluation of this compound's cytotoxicity against a panel of human cancer cell lines. Mechanistic studies should then aim to identify the specific molecular targets and signaling pathways affected by the compound. For instance, some phenothiazine-pyrazole hybrids have been investigated as inhibitors of protein farnesyltransferase, a key enzyme in cancer signaling. nih.gov
Antimicrobial Activity: Both phenothiazine and pyrazole scaffolds are known to be present in compounds with antimicrobial properties. nih.gov The synergistic effect of combining these two moieties in this compound could lead to novel antimicrobial agents. Future studies should assess its efficacy against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains.
Neuropharmacological Effects: Phenothiazines are well-established antipsychotic agents. acs.org Given this history, it is crucial to investigate the neuropharmacological profile of this compound. This should include assessing its affinity for various neurotransmitter receptors and transporters to determine its potential as a novel therapeutic for neurological and psychiatric disorders. In silico target screening of phenothiazine derivatives has identified cholinesterases as common targets, suggesting a potential role in modulating cholinergic signaling. acs.orgnih.gov
Investigation of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Developing efficient and environmentally friendly synthetic routes is crucial for the future exploration and potential application of this compound. Current synthetic approaches for related compounds often involve multi-step processes that may not be optimal in terms of yield, cost, or environmental impact.
Conventional and Microwave-Assisted Synthesis: The synthesis of pyrazoline-containing phenothiazine derivatives has been achieved through the cyclization of chalcones with hydrazine (B178648) hydrate. nih.gov One common route involves a Claisen-Schmidt condensation to form a chalcone, followed by reaction with hydrazine. healthcare-bulletin.co.uk Microwave-assisted synthesis has been shown to shorten reaction times and increase yields for some phenothiazine hybrids. nih.gov
Green Synthetic Strategies: Future research should focus on developing "green" synthetic methodologies. semanticscholar.org This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, one-pot, multi-component reactions can improve efficiency and reduce waste. nih.gov Exploring enzymatic or biocatalytic approaches could also offer a more sustainable route to this class of compounds. scielo.br
Table 1: Potential Synthetic Approaches for this compound
| Synthetic Strategy | Description | Potential Advantages |
| Condensation of Phenothiazine Chalcones | Reaction of a phenothiazine-based chalcone with hydrazine hydrate or a derivative thereof. nih.govhealthcare-bulletin.co.uk | Established methodology for pyrazoline formation. |
| Multi-component Reactions | One-pot synthesis involving the phenothiazine precursor, a 1,3-dicarbonyl compound, and hydrazine. nih.gov | Increased efficiency, reduced waste, and operational simplicity. |
| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate the reaction and improve yields. nih.gov | Shorter reaction times and potentially higher yields. |
| Green Catalysis | Employing reusable and non-toxic catalysts, such as nano-ZnO or Amberlyst-70, in aqueous media. nih.govmdpi.com | Environmentally friendly and sustainable. |
Expansion of Materials Science Applications into Emerging Technologies
The unique electronic and photophysical properties of the phenothiazine core suggest that this compound could have significant applications in materials science, particularly in the burgeoning fields of bioelectronics and flexible electronics.
Organic Electronics: Phenothiazine derivatives are recognized for their excellent electron-donating properties and are used in the development of organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). rsc.orgrsc.org The incorporation of the pyrazole moiety could modulate these electronic properties, offering a new avenue for designing novel organic semiconductors.
Flexible Electronics and Biosensors: The development of flexible and wearable electronic devices is a rapidly growing area of research. mdpi.com Pyrazinoquinoxaline derivatives have been explored for their use in flexible electronic devices due to their charge transport and mechanical characteristics. researchgate.netnih.govmdpi.commdpi.com The inherent properties of the phenothiazine-pyrazole scaffold could be leveraged to create flexible biosensors for monitoring physiological parameters. mdpi.com Pyrazole derivatives have also been investigated as chemosensors for the detection of various ions. nih.gov
Development of High-Throughput Screening Platforms for Library Synthesis and Evaluation
To efficiently explore the vast chemical space around the this compound scaffold, the development of high-throughput screening (HTS) platforms is essential. These platforms would enable the rapid synthesis and biological evaluation of a large library of related compounds.
Combinatorial Chemistry and Automated Synthesis: By utilizing combinatorial chemistry approaches, a diverse library of derivatives can be generated by systematically modifying the phenothiazine and pyrazole rings with various functional groups. prf.org Automated synthesis platforms can significantly accelerate this process.
High-Throughput Screening (HTS): HTS assays are crucial for rapidly assessing the biological activity of a large number of compounds. nih.gov These assays can be designed to measure various endpoints, such as cytotoxicity, enzyme inhibition, or receptor binding. nih.govnih.gov The integration of HTS with computational modeling can further streamline the drug discovery process by prioritizing compounds for synthesis and testing. nih.gov
Interdisciplinary Collaborations for Translational Research Advancement
Bridging the gap between fundamental research and clinical application requires robust interdisciplinary collaborations. The development of this compound and its derivatives would greatly benefit from partnerships between chemists, biologists, pharmacologists, and materials scientists.
Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical or biotechnology companies are vital for translating promising laboratory findings into tangible therapeutic products. nih.govnih.gov These partnerships can provide the necessary resources, expertise, and infrastructure for preclinical and clinical development.
Translational Research Consortia: The formation of research consortia focused on the development of novel heterocyclic compounds for therapeutic and technological applications can foster a collaborative environment. mdpi.com By bringing together experts from diverse fields, these consortia can address the multifaceted challenges of drug discovery and materials development in a more holistic and efficient manner.
Q & A
Q. Basic: What synthetic methodologies are commonly employed to prepare 2-(1H-pyrazol-3-yl)-10H-phenothiazine derivatives?
The synthesis of phenothiazine derivatives often involves coupling reactions or one-pot multicomponent approaches. For example, pyrazole-containing phenothiazines can be synthesized via nucleophilic substitution or condensation reactions. A reported method involves reacting hydrazine derivatives with carbonyl-containing intermediates under reflux conditions, followed by purification using column chromatography . Key characterization techniques include H/C NMR to confirm regioselectivity of the pyrazole ring and mass spectrometry (MS) to verify molecular weight .
Q. Advanced: How can regioselectivity challenges during pyrazole ring formation be addressed in phenothiazine derivatives?
Regioselectivity issues may arise due to competing tautomers of pyrazole. Strategies include optimizing reaction temperature, solvent polarity (e.g., ethanol vs. DMF), and using directing groups. For instance, Boc-protected hydrazines can guide regioselective cyclization. X-ray crystallography (via SHELX refinement) and 2D NMR (e.g., NOESY) are critical for resolving structural ambiguities .
Structural and Crystallographic Analysis
Q. Basic: What crystallographic tools are recommended for resolving the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXTL software is standard for structure refinement. The WinGX suite facilitates data processing, while ORTEP visualizes anisotropic displacement parameters. For example, dihedral angles between pyrazole and phenothiazine planes can be measured to assess conformational rigidity .
Q. Advanced: How can twinning or low-resolution data affect structural determination, and what mitigation strategies exist?
Twinning in crystals may arise from non-merohedral symmetry, complicating data integration. SHELXD and SHELXE enable dual-space methods for structure solution in such cases. For low-resolution data (<1 Å), constraints on bond lengths/angles (via SHELXL instructions like AFIX) improve model stability. Hydrogen bonding networks and π-π interactions should be validated using tools like PLATON .
Biological Evaluation
Q. Basic: What assays are suitable for evaluating the antioxidant activity of this compound derivatives?
The ABTS radical scavenging assay is widely used. Compounds are tested at varying concentrations (e.g., 10–100 µM) in ethanol, and absorbance is measured at 734 nm. Ascorbic acid serves as a positive control. IC values are calculated to compare efficacy, with phenothiazine derivatives often outperforming standards due to electron-rich aromatic systems .
Q. Advanced: How can researchers reconcile contradictory bioactivity data between in vitro and in vivo studies?
Discrepancies may stem from pharmacokinetic factors (e.g., metabolic stability) or assay conditions (e.g., solvent polarity affecting compound solubility). Dose-response studies and metabolite profiling (via LC-MS/MS) are recommended. Molecular docking can predict binding affinities to targets like HDACs, guiding mechanistic validation .
Data Analysis and Contradiction Resolution
Q. Basic: What analytical techniques resolve overlapping signals in NMR spectra of phenothiazine derivatives?
High-field NMR (≥500 MHz) and 2D techniques (HSQC, HMBC) differentiate overlapping proton environments. For example, pyrazole NH protons (~12 ppm) can be distinguished from phenothiazine protons using H-N HMBC. Deuterated DMSO-d suppresses exchange broadening .
Q. Advanced: How should researchers address discrepancies in crystallographic and computational geometry predictions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize molecular geometry and compare it with SCXRD data. Deviations >0.05 Å in bond lengths may indicate crystal packing effects. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯π), explaining conformational differences .
Methodological Optimization
Q. Basic: What purification methods are effective for isolating this compound?
Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity. Recrystallization from ethanol/dichloromethane mixtures enhances crystal quality for SCXRD .
Q. Advanced: How can reaction yields be improved for large-scale synthesis (>10 g)?
Microwave-assisted synthesis reduces reaction time (e.g., 6 h → 1 h) and improves yields by 15–20%. Catalytic systems like Pd/C or CuI accelerate coupling reactions. Process analytical technology (PAT), such as in-situ FTIR, monitors reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
